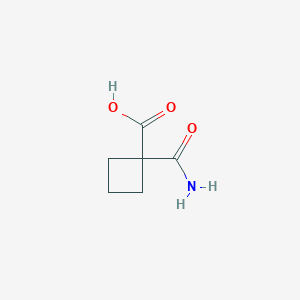

1-carbamoylcyclobutane-1-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-carbamoylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNGQDQHJICRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463990 | |

| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845621-11-6 | |

| Record name | 1-Carbamoylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carbamoylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Behavior of 1 Carbamoylcyclobutane 1 Carboxylic Acid

Mechanistic Studies of Carboxylic Acid Group Reactivity

The carboxylic acid group is a primary site for a variety of chemical transformations, including nucleophilic acyl substitution and acid-catalyzed reactions.

Nucleophilic Acyl Substitution Mechanisms

The carboxylic acid group of 1-carbamoylcyclobutane-1-carboxylic acid can undergo nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acids. jackwestin.com These reactions proceed through a tetrahedral intermediate and result in the replacement of the hydroxyl group.

A prominent example of this reaction is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. nih.gov The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Another important nucleophilic acyl substitution is the formation of acid halides . Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert the carboxylic acid into the more reactive acyl chloride. chemistrysteps.com This transformation is crucial for subsequent reactions, such as the Curtius rearrangement.

The formation of acid anhydrides is also possible through the reaction of the carboxylic acid with a more reactive carboxylic acid derivative, like an acyl chloride, in the presence of a base. jackwestin.com The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the acyl chloride. jackwestin.com

The following table summarizes key nucleophilic acyl substitution reactions of the carboxylic acid group:

| Reaction Type | Reagent(s) | Product |

| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Halide |

| Anhydride Formation | Acyl Chloride (R'COCl), Base | Acid Anhydride |

Acid-Catalyzed Transformations

The presence of an acid catalyst can facilitate several transformations of the carboxylic acid group. As mentioned, acid catalysis is crucial for esterification. nih.gov The acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. nih.gov

Furthermore, under harsh acidic conditions, decarboxylation can be induced, although this is more pronounced for β-keto acids. wikipedia.org For this compound, the stability of the resulting carbanion would influence the feasibility of this reaction.

Elucidation of Carbamoyl (B1232498) Group Reaction Pathways

The carbamoyl group, a primary amide, also exhibits characteristic reactivity. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, in this case, cyclobutane-1,1-dicarboxylic acid, and ammonia (B1221849).

The nitrogen atom of the carbamoyl group possesses a lone pair of electrons, making it nucleophilic, albeit less so than an amine due to the electron-withdrawing effect of the adjacent carbonyl group. The carbamoyl group is also a key participant in hydrogen bonding, which influences the molecule's physical properties such as solubility and crystallinity. nih.gov

Rearrangement reactions involving the carbamoyl group are also of significant interest. The Hofmann rearrangement provides a pathway to convert a primary amide into a primary amine with one less carbon atom. masterorganicchemistry.comorganicchemistrytutor.com This reaction proceeds by treating the amide with bromine and a strong base to form an N-bromoamide intermediate. masterorganicchemistry.comorganicchemistrytutor.com Subsequent deprotonation and rearrangement lead to an isocyanate, which can then be hydrolyzed to the amine. masterorganicchemistry.comorganicchemistrytutor.com In the context of this compound, this would lead to the formation of 1-aminocyclobutane-1-carboxylic acid.

Intramolecular Cyclization and Rearrangement Processes

The geminal arrangement of the carboxylic acid and carbamoyl groups in this compound creates the potential for intramolecular reactions.

One such possibility is intramolecular cyclization to form a cyclic imide, particularly upon heating or treatment with a dehydrating agent. This would involve the nucleophilic attack of the amide nitrogen onto the carboxylic acid's carbonyl carbon, followed by the elimination of water.

Furthermore, rearrangement reactions can be initiated from both the carboxylic acid and carbamoyl functionalities.

Curtius Rearrangement : This reaction offers an alternative route to the isocyanate intermediate, and subsequently to the amine, starting from the carboxylic acid. wikipedia.orgnih.govrsc.org The carboxylic acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride. chemistrysteps.com Thermal or photochemical decomposition of the acyl azide results in the loss of nitrogen gas and the formation of an isocyanate through a concerted rearrangement. wikipedia.orgnih.gov This isocyanate can then be trapped by various nucleophiles. wikipedia.orgnih.gov

Schmidt Reaction : The Schmidt reaction provides a direct conversion of a carboxylic acid to a primary amine using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.orgbyjus.com The reaction proceeds through an acyl azide intermediate that rearranges to a protonated isocyanate, which is then hydrolyzed to the amine and carbon dioxide. wikipedia.org

Lossen Rearrangement : This rearrangement converts a hydroxamic acid (which can be derived from the carboxylic acid) into an isocyanate. wikipedia.orgunacademy.comresearchgate.net The reaction is typically mediated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, followed by treatment with a base. wikipedia.orgresearchgate.net

Beckmann Rearrangement : While not a direct reaction of the starting molecule, if the carboxylic acid were converted to a ketone and then to an oxime, a Beckmann rearrangement could occur. rsc.orgmasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgillinois.edulibretexts.org This acid-catalyzed reaction rearranges the oxime to a lactam. wikipedia.orgwikipedia.org For a cyclobutanone (B123998) oxime, this would result in the formation of a five-membered lactam (a γ-lactam). rsc.org

The table below summarizes these potential rearrangement reactions:

| Rearrangement | Starting Functional Group (or derivative) | Key Intermediate | Product (after hydrolysis/trapping) |

| Hofmann | Carbamoyl | Isocyanate | Primary Amine |

| Curtius | Carboxylic Acid (via Acyl Azide) | Isocyanate | Primary Amine |

| Schmidt | Carboxylic Acid | Isocyanate | Primary Amine |

| Lossen | Carboxylic Acid (via Hydroxamic Acid) | Isocyanate | Primary Amine |

| Beckmann | Ketone (derived from carboxylic acid) | Nitrilium Ion | Lactam |

Stability and Degradation Pathways

The stability of this compound is influenced by the inherent strain of the cyclobutane (B1203170) ring and the reactivity of its functional groups. The cyclobutane ring is less stable than larger rings like cyclopentane (B165970) and cyclohexane (B81311) due to angle and torsional strain. wikipedia.org

A primary degradation pathway for this molecule is thermal decarboxylation . Heating carboxylic acids can lead to the loss of carbon dioxide. nih.gov For gem-dicarboxylic acids, such as the parent compound cyclobutane-1,1-dicarboxylic acid, heating can cause decarboxylation to form the corresponding monocarboxylic acid. wikipedia.org It is plausible that under sufficiently high temperatures, this compound could undergo decarboxylation to yield 1-carbamoylcyclobutane. The thermal decomposition of carboxylic acids on metal surfaces has been shown to proceed via the elimination of carbon dioxide. rsc.org

Hydrolytic degradation is another potential pathway, where under aqueous conditions, particularly with acid or base catalysis, the carbamoyl group can be hydrolyzed to a carboxylic acid group, forming cyclobutane-1,1-dicarboxylic acid and ammonia.

Structural Elucidation and Conformational Analysis of 1 Carbamoylcyclobutane 1 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of organic molecules in solution. For 1-carbamoylcyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR spectroscopy provide critical information about the electronic environment of each atom, allowing for a complete structural map.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10–12 ppm. researchgate.net This deshielding is a result of the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. The protons of the primary amide group (–CONH₂) are also expected to appear as a broad signal, typically in the region of 7.5–8.5 ppm, due to quadrupole broadening from the nitrogen atom and their involvement in hydrogen bonding. The protons on the cyclobutane (B1203170) ring will present a more complex pattern. Due to the puckered nature of the four-membered ring, the methylene (B1212753) (–CH₂) protons are diastereotopic and will likely appear as complex multiplets. The protons on the carbons adjacent to the quaternary carbon (C2 and C4) would be expected in the 2.0-3.0 ppm region, shifted downfield by the adjacent carbonyl groups. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the carboxylic acid group is characteristically found in the 165–185 ppm range, while the carbonyl carbon of the amide group also appears in a similar region, typically between 160-180 ppm. researchgate.netnih.gov The quaternary carbon atom (C1) of the cyclobutane ring, to which both functional groups are attached, would also have a characteristic chemical shift. The methylene carbons of the cyclobutane ring would be expected to resonate at higher field, with their exact chemical shifts influenced by the ring strain and the substitution pattern. For comparison, in 1,1-cyclobutanedicarboxylic acid, the quaternary carbon appears around 55 ppm, while the methylene carbons are observed near 16 and 32 ppm.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10 - 12 (broad singlet) | 165 - 185 |

| Amide (-CONH₂) | 7.5 - 8.5 (broad) | 160 - 180 |

| Cyclobutane Ring (-CH₂-) | 2.0 - 3.0 (multiplets) | ~15 - 40 |

| Quaternary Carbon (C-1) | - | ~50 - 60 |

Table 1: Expected ¹H and ¹³C NMR chemical shift ranges for this compound based on typical values for the functional groups.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. The vibrational modes of this compound are expected to show characteristic absorptions for the carboxylic acid, amide, and cyclobutane moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to be dominated by the absorptions of the carboxylic acid and amide groups. A very broad O–H stretching vibration from the carboxylic acid dimer is expected in the region of 2500–3300 cm⁻¹. caltech.eduresearchgate.netrsc.org Superimposed on this broad signal would be the sharper C–H stretching vibrations of the cyclobutane ring. The carbonyl (C=O) stretching vibrations are particularly diagnostic. Due to the presence of two carbonyl groups (acid and amide), two distinct C=O stretching bands are expected. For a carboxylic acid dimer, the C=O stretch typically appears around 1710 cm⁻¹. caltech.eduresearchgate.netrsc.org The amide I band (primarily C=O stretch) for a primary amide is found around 1665 cm⁻¹. nih.gov The amide II band, which arises from N–H bending, is expected near 1620 cm⁻¹ for a primary amide. nih.gov The C–O stretching and O–H bending of the carboxylic acid would also produce characteristic bands in the fingerprint region. caltech.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretching vibration is typically weak in Raman, the C=O stretching vibrations of both the carboxylic acid and amide groups are expected to be strong. The symmetric vibrations of the cyclobutane ring are often more intense in the Raman spectrum than in the IR spectrum, making Raman spectroscopy particularly useful for studying the skeletal vibrations of the ring system. Studies on other carboxylic acids have shown that the carbonyl frequency is sensitive to hydrogen bonding and the formation of dimers or oligomers. nih.govnih.gov

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500-3300 | Weak | Broad, Strong (IR) |

| Carboxylic Acid C=O Stretch | ~1710 (dimer) | ~1710 | Strong |

| Amide N-H Stretch | ~3400 & ~3200 | Moderate | Moderate-Strong |

| Amide I (C=O Stretch) | ~1665 | Strong | Strong |

| Amide II (N-H Bend) | ~1620 | Moderate | Moderate-Strong (IR) |

| Cyclobutane C-H Stretch | ~2850-3000 | Strong | Moderate-Strong |

| Cyclobutane Ring Vibrations | Fingerprint Region | Fingerprint Region | Variable |

Table 2: Expected characteristic vibrational frequencies for this compound.

X-ray Crystallography for Solid-State Structural Determination

While NMR and vibrational spectroscopy provide a wealth of structural information, X-ray crystallography offers the most definitive picture of the molecule's three-dimensional structure in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This would allow for the direct visualization of the puckering of the cyclobutane ring and the relative orientation of the carbamoyl (B1232498) and carboxylic acid groups.

Conformational Analysis of the Cyclobutane Ring System

The cyclobutane ring is not planar but exists in a puckered conformation to relieve angular and torsional strain. This puckering leads to two primary conformations: the "butterfly" or "bent" conformation and the "puckered" conformation. For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable for larger substituents.

In the case of 1,1-disubstituted cyclobutanes like this compound, the conformational analysis is more complex. The two substituents are fixed on the same carbon, but their interactions with the rest of the ring and with each other will influence the degree of puckering and the preferred conformation. The molecule will likely exist as a dynamic equilibrium of different puckered conformations. Computational studies on cyclobutanecarboxylic acid have shown the existence of multiple stable conformers that are readily interconvertible.

The relative orientation of the carbamoyl and carboxylic acid groups will also be of interest. Rotation around the C1-C(O)OH and C1-C(O)NH₂ single bonds can lead to different rotational isomers (rotamers). The stability of these rotamers will be influenced by steric hindrance and the potential for intramolecular hydrogen bonding between the two functional groups. The interplay between the ring puckering and the rotation of the substituent groups creates a complex potential energy surface with multiple local minima, each corresponding to a different conformer. Detailed conformational analysis would likely require a combination of variable-temperature NMR studies and high-level computational modeling to determine the relative populations and energy barriers between the different conformers.

Computational Chemistry and Molecular Modeling of 1 Carbamoylcyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations for 1-carbamoylcyclobutane-1-carboxylic acid would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to obtain optimized geometries and electronic properties. researchgate.net Such studies on related molecules, like cyclobutane (B1203170) derivatives and carboxylic acids, have demonstrated the utility of DFT in predicting molecular geometries, vibrational frequencies, and reaction mechanisms. acs.orgnih.govnih.govmdpi.com For instance, DFT calculations can elucidate the bond lengths and angles within the strained cyclobutane ring and how they are influenced by the electron-withdrawing carbamoyl (B1232498) and carboxylic acid groups.

A hypothetical DFT study on this compound would likely reveal a puckered conformation of the cyclobutane ring, as is common for such structures, to alleviate ring strain. caltech.eduscispace.comtamu.edu The calculated bond lengths of the C-C bonds in the ring would be expected to be longer than those in a typical alkane due to this strain. caltech.eduscispace.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and carbamoyl groups, which possess lone pairs of electrons. researchgate.netresearchgate.net The LUMO, on the other hand, would likely be distributed over the carbonyl carbons and the carboxylic acid proton, representing the most electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap suggests lower reactivity. wikipedia.org In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs the reaction pathway. wikipedia.org

| Orbital | Hypothetical Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.5 | Oxygen atoms of carboxyl and carbamoyl groups |

| LUMO | -1.2 | Carbonyl carbons and carboxylic acid proton |

| HOMO-LUMO Gap | 7.3 | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would show strong negative potentials around the oxygen atoms of the carbonyl groups in both the carboxylic acid and carbamoyl moieties, highlighting their nucleophilic character. A strong positive potential would be expected around the acidic proton of the carboxylic acid group, indicating its high propensity for donation. The hydrogen atoms of the amide group would also exhibit a positive potential, making them potential hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. acs.orgbioinformaticsreview.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of molecules like this compound.

An MD simulation of this molecule, typically in a solvent like water, would reveal the accessible conformations of the cyclobutane ring and the rotational freedom of the carbamoyl and carboxylic acid groups. nih.gov The puckering of the cyclobutane ring is a dynamic process, and MD simulations can quantify the energy barriers between different puckered states. tamu.edu Furthermore, these simulations can model the interactions of the molecule with its environment, such as the formation of hydrogen bonds with water molecules, which can significantly influence its conformation and reactivity. nih.gov

In Silico Prediction of Chemical Properties and Reactivity

A variety of computational tools and databases, such as PubChem, provide in silico predictions of various chemical and physical properties. nih.gov For this compound, these predictions can offer a rapid assessment of its characteristics without the need for initial experimental work.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 143.14 g/mol | PubChem nih.gov |

| XLogP3 | -0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 143.058243149 Da | PubChem nih.gov |

| Topological Polar Surface Area | 80.4 Ų | PubChem nih.gov |

These predicted properties suggest that this compound is a relatively polar molecule with the potential for significant hydrogen bonding, which would influence its solubility and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. nih.gov While a specific QSAR model for this compound itself may not exist without a defined biological activity and a dataset of related compounds, the principles of QSAR can be applied to its analogues.

For instance, if a series of cyclobutane carboxamide derivatives were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.govnih.gov This model would use calculated molecular descriptors (such as steric, electronic, and hydrophobic parameters) to build a mathematical equation that predicts the activity of new, unsynthesized analogues. Such models are instrumental in drug discovery for optimizing lead compounds by suggesting structural modifications that are likely to enhance activity. The descriptors used in these models are often derived from the same computational chemistry methods discussed above, such as DFT and MEP analysis.

Biological Activities and Pharmacological Relevance of 1 Carbamoylcyclobutane 1 Carboxylic Acid and Its Derivatives

Investigation of Biological Activity Profiles

The biological activity of 1-carbamoylcyclobutane-1-carboxylic acid and its derivatives has been investigated in several contexts. However, the extent of research varies significantly across different potential applications.

A comprehensive review of scientific literature did not yield significant findings regarding the antimicrobial efficacy of this compound or its direct derivatives. While various other carboxylic acid derivatives, such as those derived from carbazoles, quinolones, and natural sources like Pseudomonas aeruginosa, have demonstrated antimicrobial properties, specific studies on the antibacterial or antifungal activity of this compound are not prominently documented. amazonaws.comnih.govnih.gov

There is a lack of specific data in the reviewed scientific literature concerning the antiproliferative and cytotoxic effects of this compound on cell lines. Studies on other, structurally distinct carboxylic acid derivatives, such as 1,6-disubstituted-1-azacoumarin-3-carboxylic acids, have shown cytotoxic potential against cancer cell lines like MCF-7. nih.gov However, these findings are not directly applicable to the cyclobutane (B1203170) compound .

Current scientific literature does not provide significant evidence for the anti-inflammatory properties of this compound. The anti-inflammatory effects of carboxylic acids are well-documented in the context of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, where the carboxyl group is crucial for their mechanism of action. researchgate.netdovepress.comnih.govnih.govresearchgate.net Amidation or esterification of this carboxyl group in NSAIDs has been explored to enhance potency and reduce side effects. nih.govnih.govresearchgate.net Despite this broad area of research, specific investigations into the anti-inflammatory potential of this compound are not available in the reviewed sources.

While direct studies on this compound are scarce, its structural analogue, 1-aminocyclobutane-1-carboxylic acid (ACBC), has been identified as a significant modulator of neurological systems. ACBC is a potent and specific antagonist of the N-methyl-D-aspartate (NMDA) receptor-coupled glycine (B1666218) receptor site. nih.gov Research has demonstrated that various 3-substituted derivatives of ACBC also exhibit potent and selective antagonist activity at NMDA receptor sites. nih.govacs.org This activity is linked to anticonvulsant properties, highlighting the therapeutic potential of this class of cyclobutane analogues. nih.gov The dicarboxylic acid analogue, 1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD), acts as a selective and competitive inhibitor of L-glutamate uptake. abcam.com

| Compound | Target | Activity | Key Findings | Citations |

|---|---|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid (ACBC) | NMDA Receptor-Coupled Glycine Receptor | Specific Antagonist | Identified as a specific antagonist of the glycine co-agonist site. | nih.gov |

| 3-Substituted ACBC Derivatives | NMDA Receptor | Potent & Selective Antagonists | Compounds with 2'-carboxyethyl or 2'-phosphonoethyl moieties at the 3-position are particularly potent. | nih.govacs.org |

| 3-Substituted ACBC Derivatives | - | Anticonvulsant | Anticonvulsant activity in audiogenic mice generally parallels NMDA receptor antagonist activity. | nih.gov |

| cis-1-Aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) | L-Glutamate Transporter | Competitive Inhibitor | Selectively inhibits L-glutamate uptake with an IC₅₀ of 30 μM. | abcam.com |

Enzyme Inhibition and Modulation Studies

The structural similarity of cyclobutane carboxylic acids to 1-aminocyclopropane-1-carboxylic acid (ACC), the natural precursor to ethylene (B1197577) in plants, suggests potential interactions with enzymes involved in ethylene biosynthesis.

The ethylene biosynthesis pathway is primarily regulated by two key enzymes: ACC synthase (ACS) and ACC oxidase (ACO). mdpi.com Structural analogues of ACC can act as inhibitors of these enzymes. While direct data on this compound is not prominent, related cyclic analogues have been studied. For instance, cyclopropane (B1198618) carboxylic acid derivatives have been shown to inhibit ethylene production. nih.govffhdj.comffhdj.com

Analogues such as α-aminoisobutyric acid (AIB) are known to competitively target ACC oxidase, albeit with low efficacy. nih.gov More potent inhibition of ACC oxidase has been achieved with compounds like pyrazinamide (B1679903) (PZA) and its active form, pyrazinoic acid (POA), which block the enzyme's activity. nih.gov Similarly, various compounds have been identified as inhibitors of ACC synthase, which is a pyridoxal-5′-phosphate (PLP) dependent enzyme. nih.govutexas.edu Although the focus of much research has been on cyclopropane derivatives, the principle of structural analogy suggests that cyclobutane derivatives could also interact with these enzyme systems. ffhdj.comffhdj.com

| Inhibitor | Target Enzyme | Mechanism/Effect | Citations |

|---|---|---|---|

| Cyclopropane Carboxylic Acid (CCA) | Ethylene Biosynthesis Pathway | Inhibits ethylene production; effect is nullified by ACC. | nih.gov |

| α-aminoisobutyric acid (AIB) | ACC Oxidase (ACO) | Competitive inhibitor, but with low efficacy. | nih.gov |

| Pyrazinamide (PZA) / Pyrazinoic Acid (POA) | ACC Oxidase (ACO) | Inhibits ACO activity, thereby blocking ethylene production. | nih.gov |

| Aminoethoxyvinylglycine (AVG) | ACC Synthase (ACS) | Potent competitive inhibitor. | nih.gov |

| Synthetic Quinazolinones | ACC Synthase (ACS) | Identified as inhibitors through chemical screening. | nih.gov |

Histone Deacetylase Inhibition by Carboxylic Acids

The inhibition of histone deacetylases (HDACs) is a significant therapeutic strategy, particularly in oncology and for certain genetic disorders. Carboxylic acids represent one of the earliest classes of HDAC inhibitors investigated. nih.gov This group of inhibitors is characterized by a metal-binding moiety, a capping group, and a linker. nih.gov The carboxylic acid functional group itself typically serves as the zinc-binding group within the enzyme's active site.

Historically, simple carboxylic acids like sodium butyrate, phenylbutyrate, and valproic acid were the first to be studied for their HDAC inhibiting properties in the context of treating Spinal Muscular Atrophy (SMA). nih.gov Research has shown that treatment with these compounds can improve motor abilities and reduce neurodegeneration in mouse models of SMA. nih.gov Despite their foundational role, there is limited structure-activity relationship (SAR) data available for this class of inhibitors. nih.gov

Table 1: Examples of Carboxylic Acid-Based HDAC Inhibitors and Key Findings

| Compound | Key Findings | Reference |

|---|---|---|

| Sodium Butyrate | One of the first carboxylic acid HDAC inhibitors investigated for SMA treatment. | nih.gov |

| Phenylbutyrate | Shown to improve motor abilities and reduce neurodegeneration in SMA mouse models. | nih.gov |

| Valproic Acid | A well-established carboxylic acid HDAC inhibitor used in SMA research. | nih.gov |

| Caffeic Acid Derivatives | Derivatives like chlorogenic acid and curcumin (B1669340) found to be highly potent HDAC inhibitors. | nih.gov |

General Enzyme-Substrate/Inhibitor Interactions Involving Carboxylic Acid and Amide Moieties

The carboxylic acid and amide functional groups, both present in this compound, are pivotal in a vast array of enzymatic reactions, functioning as key recognition elements for both substrates and inhibitors.

The carboxyl group is frequently found in the active sites of enzymes, where it can act as a general acid/base catalyst or a nucleophile. nih.gov In the enzyme carboxypeptidase, for instance, the carboxyl group of a glutamate (B1630785) residue (Glu 270) attacks the amide carbonyl of the substrate to form a tetrahedral intermediate. libretexts.org This leads to the cleavage of the C-terminal amino acid and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to regenerate the enzyme. libretexts.org The efficiency of this catalysis is enhanced by the enzyme's microenvironment, where factors like a nearby zinc ion acting as an electrophile and a nonpolar environment increasing the nucleophilicity of the carboxylate group play crucial roles. libretexts.org In some enzymes, pairs of carboxylic acid residues work together. For example, in Cathepsin A, a pair of glutamate residues (E69 and E149) are crucial for catalysis, with mutations leading to a significant decrease in catalytic efficiency. researchgate.netnih.gov

Amide bond formation is another fundamental biochemical process, often catalyzed by enzymes that activate a carboxylic acid. nih.gov This activation typically requires energy from ATP hydrolysis. nih.gov The enzyme ToyM, a nitrile synthetase, provides a unique example of a single enzyme using a carboxylic acid to form a nitrile. It does so by first activating the carboxylic acid to form an amide intermediate, which is then dehydrated in a second ATP-dependent step to yield the final nitrile product. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can also catalyze the direct amidation of free carboxylic acids with amines in non-aqueous environments, offering a green chemistry approach to amide synthesis. mdpi.com

From an inhibitor perspective, the amide group is a common feature in drug molecules. While amides are relatively unreactive to nucleophilic acyl substitution due to resonance delocalization, this stability is often advantageous in drug design. libretexts.orgauburn.edu However, the strained ring of a bicyclo[1.1.0]butane (BCB) carboxylic amide can function as a cysteine-reactive electrophile, enabling selective and irreversible inhibition of targeted proteins like Bruton's tyrosine kinase (BTK). acs.org This demonstrates that incorporating the amide functionality within a strained carbocyclic scaffold, such as a cyclobutane derivative, can impart unique reactivity for covalent inhibitor design. acs.org

Receptor Binding Affinity and Ligand-Target Interaction Analysis

The rigid cyclobutane scaffold of this compound is a valuable feature in medicinal chemistry for the design of receptor ligands. Such constrained structures can help to pre-organize the pharmacophoric groups—the carboxylic acid and the amide—in a specific orientation for optimal interaction with a biological target, potentially increasing binding affinity and selectivity.

Research on cyclobutane-based small molecules as antagonists for the αvβ3 integrin receptor highlights the utility of this scaffold. nih.gov These antagonists often mimic the RGD (arginine-glycine-aspartic acid) peptide sequence, and the cyclobutane core serves as a metabolically stable spacer. nih.gov A critical finding from these studies is the importance of a hydrogen-bonding functional group, frequently a nitrogen atom positioned beta to the terminal carboxylic acid, for stabilizing the ligand-receptor complex. nih.gov This arrangement helps to anchor the ligand in the binding site through interactions with key water molecules. The structure of this compound, with its primary amide nitrogen adjacent to the carboxylated carbon, fits this structural motif.

While direct binding data for this compound is not available, studies on analogous cycloalkane carboxylic acid derivatives provide insight into their potential as receptor ligands. For example, various 1-phenylcycloalkanecarboxylic acid derivatives have been synthesized and evaluated as potent and selective ligands for sigma 1 receptors. nih.gov Modifications to the cycloalkane ring size (from cyclopropyl (B3062369) to cyclopentyl), the carboxylate function (e.g., converting to an amide), and other substituents were shown to dramatically affect binding affinity and selectivity against other receptors like muscarinic sites. nih.gov Similarly, certain 1-aminocyclopropane-1-carboxylic acid derivatives have been tested for their affinity at glutamate receptors, with some showing weak displacement of glycine binding at the NMDA receptor complex. nih.gov

A systematic analysis of thousands of protein-ligand complexes from the Protein Data Bank (PDB) reveals general principles governing these interactions. rsc.org Polar interactions, such as the hydrogen bonds formed by carboxylic acids and amides, are crucial for molecular recognition. rsc.org The amide group, in particular, can engage in various interactions, including hydrogen bonding and even amide-π stacking with aromatic rings of the protein. rsc.org The design of dual-target inhibitors, such as those for butyrylcholinesterase (BChE) and p38α MAPK, often involves fine-tuning an amide moiety to optimize interactions within the binding pockets of both targets. acs.org

Table 2: Receptor Binding and Interaction Insights from Related Compounds

| Compound Class | Target Receptor/Enzyme | Key Interaction Findings | Reference |

|---|---|---|---|

| Cyclobutane-based Antagonists | αvβ3 Integrin | A hydrogen-bonding group (like an amide N) β to the carboxylic acid is important for stabilizing ligand binding. | nih.gov |

| 1-Phenylcycloalkanecarboxylic Acid Derivatives | Sigma 1 Receptor | Ring size and the nature of the carboxylate function (ester vs. amide) significantly impact binding affinity and selectivity. | nih.gov |

| 1-Aminocyclopropane-1-carboxylic Acid Derivatives | NMDA Receptor | Showed potential for interaction with the glycine binding site. | nih.gov |

| Indazole-based Amides | BChE / p38α MAPK | Modifications to the amide group were used to explore and optimize interactions with the enzyme's binding pockets. | acs.org |

Structure Activity Relationship Sar Studies and Rational Design of 1 Carbamoylcyclobutane 1 Carboxylic Acid Analogues

Systematic Modification of the Carbamoyl (B1232498) Functionality

The primary carbamoyl group (-CONH2) is a key hydrogen bond donor and acceptor, often crucial for anchoring a ligand within a biological target's binding site. Systematic modifications of this group can have profound effects on binding affinity and selectivity.

N-Alkylation and N-Arylation: Introduction of substituents on the carbamoyl nitrogen (forming secondary or tertiary amides) explores the steric and electronic tolerance of the binding pocket. For instance, small alkyl groups (e.g., methyl, ethyl) might probe for small hydrophobic pockets adjacent to the carbamoyl binding site. Larger or aromatic substituents can explore more extensive hydrophobic regions or potential π-stacking interactions.

Cyclization: The carbamoyl nitrogen can be incorporated into a heterocyclic ring system. This strategy can conformationally restrain the substituent, potentially increasing binding affinity by reducing the entropic penalty upon binding.

Research on related carboxamide derivatives has shown that such modifications can significantly impact activity. For example, in a series of carbamoyl pyridone bicycle derivatives, substituent effects were evaluated at various positions, including the carbamoyl moiety, to optimize their inhibitory potential. nih.gov

Table 1: Hypothetical SAR of N-Substituted 1-carbamoylcyclobutane-1-carboxylic Acid Analogues

| R Group on Carbamoyl Nitrogen | Predicted Effect on Activity | Rationale |

| -H | Baseline Activity | Primary amide forms key hydrogen bonds. |

| -CH3 | Variable | May increase or decrease activity depending on pocket size. |

| -Phenyl | Likely Decrease | Potential for steric hindrance unless a specific hydrophobic pocket is present. |

| -(CH2)n-Aryl | Variable | Explores larger binding site regions; linker length (n) is critical. |

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for N-substituted this compound is not extensively published.

Systematic Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for potent ionic interactions with positively charged residues like arginine or lysine (B10760008) in a target protein.

Esterification: Conversion of the carboxylic acid to an ester masks the acidic proton and removes the negative charge. This can be a strategy to improve cell permeability, with the ester acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid. The size and nature of the ester group can be varied to modulate solubility and the rate of hydrolysis.

Amidation: Replacing the carboxylic acid with an amide introduces different hydrogen bonding patterns and removes the acidic nature. This can be useful if the negative charge is detrimental to activity or cellular uptake.

Reduction to Alcohol: Reduction of the carboxylic acid to a primary alcohol removes the charge and alters the hydrogen bonding capacity, which can help to probe the necessity of the carboxylate interaction for binding.

Exploration of Cyclobutane (B1203170) Ring Substitutions and Chiral Centers

The cyclobutane ring serves as a three-dimensional scaffold, orienting the carbamoyl and carboxylic acid groups in a specific spatial arrangement. nih.govnih.govvilniustech.lt Its puckered conformation is a key feature that can be exploited in drug design. nih.gov

Substitution Patterns: Introducing substituents on the cyclobutane ring can influence the molecule's conformation, lipophilicity, and metabolic stability. For example, substitution at the 3-position can project a group into a distinct vector in space, potentially interacting with a nearby sub-pocket in the target protein. Both cis and trans isomers of disubstituted cyclobutanes can exhibit significantly different biological activities due to their distinct spatial orientation of substituents. nih.gov In the design of a fragment library, it was noted that 1,3-trans-disubstituted cyclobutanes may be more likely to access more spherical molecular shapes compared to their 1,3-cis-counterparts. nih.gov

Table 2: Influence of Cyclobutane Substitution on Properties of Drug Candidates

| Substitution Position | Substituent Type | Potential Impact | Reference |

| 3-position | Hydrophobic group | Fill hydrophobic pockets, enhance binding affinity. | nih.gov |

| 3-position | Polar group | Improve solubility, form additional hydrogen bonds. | nih.gov |

| 2- or 4-position | Alkyl group | Can influence metabolic stability and conformation. | ru.nl |

| Gem-disubstitution | Dialkyl groups | Can induce conformational rigidity (Thorpe-Ingold effect). | nih.gov |

Chiral Centers: The C1 carbon of this compound is a quaternary stereocenter. If the cyclobutane ring is further substituted, additional chiral centers can be created. The different enantiomers of a chiral drug can have vastly different biological activities, as they will interact differently with the chiral environment of a biological target. google.com Therefore, the chiral separation of enantiomers and the testing of their individual biological activities are crucial steps in the drug development process. researchgate.netnih.govacs.org The synthesis of specific stereoisomers is a key challenge and a significant area of research for such compounds. researchgate.net

Bioisosteric Replacement Strategies in Drug Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize physicochemical and pharmacological properties by replacing a functional group with another that has similar spatial and electronic characteristics. drughunter.com

The carboxylic acid group, while often essential for potent binding, can lead to poor pharmacokinetic properties such as low membrane permeability and rapid metabolism. chemrxiv.orgsemanticscholar.org Its replacement with a suitable bioisostere is a common optimization strategy. chemrxiv.org

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres of a carboxylic acid. cambridgemedchemconsulting.com It has a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. cambridgemedchemconsulting.com

Acyl Sulfonamides: These groups can also mimic the acidic proton and hydrogen bonding capabilities of carboxylic acids. They often exhibit improved metabolic stability. semanticscholar.org

Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids are less acidic than carboxylic acids but can still act as effective bioisosteres and potent metal chelators. chemrxiv.org

Table 3: Common Bioisosteres for the Carboxylic Acid Moiety

| Bioisostere | Key Features | Potential Advantages |

| Tetrazole | Acidic proton, similar pKa to carboxylic acid. | Can improve metabolic stability. |

| Acyl Sulfonamide | Acidic proton, good hydrogen bond acceptor. | Often enhances metabolic stability. |

| Hydroxamic Acid | Moderately acidic, strong metal chelator. | Can offer different interaction profiles. |

| Squaric Acid | Acidic, planar structure. | Can provide a rigid scaffold for interactions. |

The primary amide (carbamoyl) group is susceptible to enzymatic hydrolysis. nih.govhyphadiscovery.com Replacing it with a more stable bioisostere can improve a drug candidate's pharmacokinetic profile.

Heterocyclic Rings: Five-membered aromatic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are frequently used as amide bioisosteres. drughunter.comcambridgemedchemconsulting.comnih.gov These rings can mimic the hydrogen bonding properties and planarity of the amide bond while offering greater metabolic stability. cambridgemedchemconsulting.comnih.gov For example, 1,2,3-triazoles can act as both hydrogen bond donors and acceptors, similar to an amide. hyphadiscovery.com

Trifluoroethylamine: The trifluoroethylamine group has emerged as a bioisostere for the amide, where the electronegative trifluoromethyl group mimics the carbonyl. This modification can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com

Table 4: Common Bioisosteres for the Carbamoyl (Amide) Moiety

| Bioisostere | Key Features | Potential Advantages |

| 1,2,3-Triazole | H-bond donor/acceptor, planar. | Increased metabolic stability. chemrxiv.org |

| 1,2,4-Oxadiazole | H-bond acceptor, planar. | Improved metabolic stability and membrane permeability. nih.gov |

| Trifluoroethylamine | H-bond donor, reduced basicity. | Resistance to proteolytic cleavage. drughunter.com |

| Sulfonamide | H-bond donor/acceptor. | Can improve metabolic stability but may affect solubility. cambridgemedchemconsulting.com |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of the target protein, ligand-based drug design methods are invaluable. youtube.comyoutube.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. youtube.comnih.gov By aligning a set of active molecules, a common feature pharmacophore can be generated. This model can then be used as a 3D query to screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. For analogues of this compound, a pharmacophore model would likely include features for the carbamoyl group (hydrogen bond donor/acceptor), the carboxylic acid (hydrogen bond donor/acceptor, negative ionizable), and the hydrophobic cyclobutane core.

Ligand-Based Drug Design: This approach relies on the knowledge of molecules that bind to the biological target of interest. youtube.com Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can be used to build a predictive model that correlates the 3D properties of molecules with their biological activity. Such models can then guide the design of new analogues with improved potency. For cyclobutane-containing inhibitors, these models can help rationalize the observed SAR and predict the activity of novel, untested derivatives, thereby prioritizing synthetic efforts.

Medicinal Chemistry Applications and Drug Discovery Potential of 1 Carbamoylcyclobutane 1 Carboxylic Acid

Utility as a Molecular Scaffold for Novel Therapeutic Agents

The rigid cyclobutane (B1203170) core of 1-carbamoylcyclobutane-1-carboxylic acid offers a distinct advantage in drug design by providing a fixed orientation for its functional groups. This conformational rigidity can lead to higher binding affinity and selectivity for target proteins, a crucial aspect in developing effective and safe drugs. The carboxylic acid and carbamoyl (B1232498) (amide) moieties are key pharmacophoric elements that can engage in various non-covalent interactions, such as hydrogen bonding, with biological targets. researchgate.netelsevierpure.com

The carboxylic acid group, in particular, is a common feature in many drugs, as it can mimic the carboxylate groups of natural ligands like amino acids and engage in strong ionic interactions with positively charged residues in a protein's active site. nih.gov However, the presence of a carboxylic acid can sometimes lead to poor membrane permeability and metabolic instability. nih.govnih.gov This is where the strategic use of bioisosteres comes into play. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. drughunter.com

In the context of this compound, medicinal chemists can explore replacing the carboxylic acid with various bioisosteric groups to fine-tune the molecule's properties. This strategy aims to maintain or improve the desired biological activity while overcoming the potential drawbacks of the carboxylic acid group. nih.govnih.gov

Table 1: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features | Potential Advantages |

|---|---|---|

| Tetrazole | Acidic (pKa ~4.5-4.9), more lipophilic than carboxylic acid. drughunter.com | Can improve metabolic stability and membrane permeability. drughunter.com |

| Sulfonamide | Weaker acid (pKa ~9-10), increased lipophilicity. drughunter.com | Enhanced metabolic stability and membrane permeability. drughunter.com |

| Hydroxamic acid | Moderately acidic (pKa ~8-9), strong metal-chelating properties. nih.gov | Can be used for its metal-chelating properties in certain drug targets. nih.gov |

Strategies for Lead Compound Optimization in Drug Development

Once a lead compound containing the this compound scaffold is identified, the next critical phase is lead optimization. This process involves systematically modifying the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. Key strategies include structure-activity relationship (SAR) studies, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.

Structure-Activity Relationship (SAR) Studies: SAR involves synthesizing and testing a series of analogs of the lead compound to understand how specific structural changes affect its biological activity. elsevierpure.comnih.gov For derivatives of this compound, medicinal chemists would explore modifications at various positions, such as:

The cyclobutane ring: Introducing substituents on the other carbons of the cyclobutane ring can influence the compound's conformation and interaction with the target.

The amide nitrogen: Substituting the hydrogens on the amide nitrogen can alter the molecule's hydrogen bonding capacity and lipophilicity.

The carboxylic acid: As discussed, replacing the carboxylic acid with bioisosteres is a common optimization strategy. nih.govnih.gov

A 1990 study on quinoline (B57606) carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase highlighted the importance of specific substitutions at different positions of the lead compound to improve its inhibitory activity. nih.gov This principle is broadly applicable to the optimization of compounds based on the this compound scaffold.

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.netbiointerfaceresearch.com By analyzing the structures of known active compounds, a pharmacophore model can be generated. biointerfaceresearch.comnih.gov This model then serves as a 3D query to search large chemical databases for new molecules that fit the pharmacophore and are therefore likely to be active. nih.govnih.gov For this compound derivatives, a pharmacophore model would likely include features such as a hydrogen bond donor and acceptor (from the amide), a negative ionizable feature (from the carboxylic acid), and hydrophobic features (from the cyclobutane ring).

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. nih.gov

Prodrug Design and Delivery Systems Based on this compound

A significant challenge in drug development is ensuring that the active compound reaches its target in the body in sufficient concentrations. Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. scirp.org This approach can be used to overcome various issues, including poor solubility, instability, and inefficient delivery. scirp.orgnih.gov

For compounds containing the this compound scaffold, the carboxylic acid and amide functionalities are prime targets for prodrug strategies.

Ester Prodrugs: The most common prodrug approach for carboxylic acids is to convert them into esters. scirp.orgcbspd.com Esterase enzymes, which are abundant in the body, can then hydrolyze the ester back to the active carboxylic acid. nih.govcbspd.com This strategy can increase the lipophilicity of the drug, which can improve its absorption across cell membranes. scirp.org For example, the antiviral drug oseltamivir (B103847) is administered as an ethyl ester prodrug to enhance its oral bioavailability. scirp.org Similarly, creating an ester of the carboxylic acid group of a this compound derivative could improve its pharmacokinetic profile.

Carbamate (B1207046) Prodrugs: The amine functionality of the carbamoyl group can also be targeted for prodrug design. Carbamate esters can be formed, which can protect the amine from metabolism and improve its ability to cross biological barriers. nih.govgoogle.com These carbamate prodrugs can be designed to be hydrolyzed back to the parent amine in the body. google.com

Drug Delivery Systems: Beyond simple prodrugs, more advanced drug delivery systems can be employed. For instance, the this compound derivative could be conjugated to a polymer, such as polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA), to create a polymer-drug conjugate. nih.gov This can improve the drug's solubility, prolong its circulation time, and potentially target it to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov

Table 2: Prodrug Strategies for this compound Derivatives

| Functional Group | Prodrug Approach | Purpose |

|---|---|---|

| Carboxylic Acid | Esterification (e.g., with an alcohol) | Increase lipophilicity, improve oral absorption. scirp.orgcbspd.com |

| Amide (Carbamoyl) | Carbamate formation | Protect from metabolism, enhance membrane permeability. nih.govgoogle.com |

Future Directions in Pharmaceutical Research

The unique structural features of this compound position it as a valuable building block for future pharmaceutical research. The exploration of this scaffold is likely to proceed in several exciting directions.

One key area of future research will be the synthesis and screening of diverse libraries of this compound derivatives against a wide range of biological targets. The rigid nature of the cyclobutane ring makes it an ideal scaffold for fragment-based drug discovery (FBDD), where small molecular fragments are screened for binding to a target protein, and then grown or combined to create more potent leads.

Furthermore, the application of advanced computational methods, such as artificial intelligence and machine learning, will likely accelerate the discovery of novel drugs based on this scaffold. These techniques can be used to predict the biological activity of virtual compounds, optimize their properties, and identify the most promising candidates for synthesis and testing.

The development of novel synthetic methodologies to access a wider variety of substituted this compound analogs will also be crucial. acs.org This will allow for a more thorough exploration of the chemical space around this scaffold and the fine-tuning of its properties for specific therapeutic applications.

Finally, research into novel drug delivery systems for this compound-based drugs will continue to be important. This could include the development of targeted nanoparticles or other advanced formulations to ensure that these drugs are delivered to the right place in the body at the right time, maximizing their efficacy and minimizing side effects. The investigation of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives as a promising scaffold for developing new antimycobacterial drugs showcases the potential of exploring novel carboxylic acid derivatives in drug discovery. mdpi.com

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design

As of late 2025, specific applications of artificial intelligence (AI) and machine learning (ML) in the design of analogues of 1-carbamoylcyclobutane-1-carboxylic acid have not been extensively reported in peer-reviewed literature. However, this area represents a significant future opportunity. The integration of AI and ML into the drug discovery pipeline is a burgeoning field that holds immense promise for accelerating the design of novel therapeutic agents. researchgate.netrroij.com

Future Opportunities:

De Novo Design: Generative AI models could be trained on existing libraries of cyclobutane-containing compounds and their biological activities to design novel analogues of this compound with optimized properties. nih.gov These models can explore a vast chemical space to propose structures with enhanced potency, selectivity, and pharmacokinetic profiles.

Predictive Modeling: Machine learning algorithms can be employed to build predictive models for the activity and properties of this compound derivatives. By analyzing quantitative structure-activity relationships (QSAR), these models could identify key structural features that influence biological activity, guiding the synthesis of more effective compounds. rroij.com

Synthesis Planning: AI tools are also emerging to assist in planning the synthesis of complex molecules. nih.gov For analogues of this compound, this could help in devising more efficient and scalable synthetic routes.

The application of these computational tools is anticipated to significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.

Exploration of Novel Biological Targets and Therapeutic Areas

While the current therapeutic applications of this compound derivatives are still under investigation, the unique properties of the cyclobutane (B1203170) ring suggest that these compounds could be effective against a range of biological targets. The conformational rigidity imparted by the cyclobutane moiety can lead to higher binding affinity and selectivity for target proteins. acs.org

Potential Therapeutic Areas for Exploration:

Oncology: The cyclobutane scaffold is present in some anti-cancer agents. acs.org Future research could explore the potential of this compound analogues as inhibitors of cancer-related enzymes or protein-protein interactions. The carboxylic acid and carbamoyl (B1232498) groups can serve as key pharmacophoric features for binding to various targets.

Infectious Diseases: The constrained nature of the cyclobutane ring can be exploited to design potent inhibitors of viral or bacterial enzymes.

Neurological Disorders: The ability of the cyclobutane ring to mimic or constrain peptide turns makes it a valuable scaffold for designing ligands for G-protein coupled receptors (GPCRs) and ion channels, which are important targets in neurological diseases.

Systematic screening of this compound and its derivatives against a wide array of biological targets will be crucial to uncovering new therapeutic opportunities.

Development of Advanced Synthetic Methodologies for Analogues

The synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain. acs.org However, recent advances in synthetic organic chemistry are providing new tools to create diverse analogues of this compound with precise control over stereochemistry and functional group placement.

Emerging Synthetic Strategies:

C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed transannular γ-C–H arylation, are enabling the direct functionalization of cycloalkane carboxylic acids, including those with a cyclobutane core. nih.govacs.org This allows for the late-stage introduction of various substituents, rapidly generating a library of analogues for biological screening. chemicalbook.com

Photocatalysis: Light-mediated reactions, such as [2+2] photocycloadditions, offer a powerful and sustainable approach to constructing the cyclobutane ring system. acs.org These methods can provide access to complex and stereochemically defined cyclobutane structures.

Novel Building Blocks: The development of new cyclobutane-based building blocks, such as 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, provides starting materials for the synthesis of novel analogues with tailored properties. The introduction of fluorine-containing groups, for instance, can significantly modulate the metabolic stability and binding affinity of a drug candidate.

These advanced synthetic methodologies will be instrumental in exploring the structure-activity relationships of this compound derivatives and in the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-carbamoylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, carbamoyl groups can be introduced using urea derivatives or isocyanate reagents under anhydrous conditions. Cyclobutane ring formation often employs [2+2] photocycloaddition or strain-driven ring-closing metathesis. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield due to the steric strain of the cyclobutane ring. Catalytic bases like triethylamine improve carbamoylation efficiency .

- Key Data :

| Substituent | Reaction Yield (%) | Solvent | Catalyst |

|---|---|---|---|

| Methyl | 72 | DMF | Et₃N |

| Cyclopropyl | 65 | THF | DBU |

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and mass spectrometry (ESI-MS). Structural confirmation relies on -NMR (e.g., cyclobutane protons at δ 2.5–3.0 ppm) and -NMR (carboxylic acid C=O at ~170 ppm). X-ray crystallography resolves stereochemistry, particularly for cyclobutane ring puckering .

Advanced Research Questions

Q. What computational methods are used to predict the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates optimized geometries and strain energies. The cyclobutane ring exhibits ~25 kcal/mol strain, influencing reactivity. Molecular dynamics simulations (AMBER force field) model solvation effects, showing increased ring flexibility in polar solvents .

- Key Data :

| Parameter | Value (DFT) |

|---|---|

| Ring strain energy | 24.8 kcal/mol |

| H-bond donor capacity | 2 |

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., carbamoyl NH protons) arise from solvent-dependent H-bonding. Deuterated DMSO enhances NH peak resolution versus CDCl₃. 2D NMR (COSY, HSQC) clarifies coupling patterns. For enantiomeric mixtures, chiral HPLC (Chiralpak IA column) or vibrational circular dichroism (VCD) distinguishes stereoisomers .

Q. What strategies optimize the compound’s solubility for in vitro enzymatic assays?

- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (carboxylic acid pKa ~4.5) enhance aqueous solubility. Prodrug approaches, such as esterification of the carboxylic acid, improve membrane permeability. Micellar solubilization using cyclodextrins or surfactants (e.g., Tween-80) is effective for hydrophobic derivatives .

Mechanistic and Application-Focused Questions

Q. How does the cyclobutane ring’s strain influence its reactivity in peptide coupling reactions?

- Methodological Answer : The ring’s angle strain increases electrophilicity of the carboxylic acid, accelerating activation by EDC/HOBt. However, steric hindrance from the carbamoyl group reduces coupling efficiency with bulky amines. Kinetic studies (stopped-flow UV-Vis) show a 3-fold rate decrease compared to linear analogs .

Q. What role does this compound play in studying enzyme active-site flexibility?

- Methodological Answer : Its rigid cyclobutane scaffold serves as a conformational probe in X-ray crystallography of enzymes like carboxypeptidase A. Molecular docking (AutoDock Vina) predicts binding modes, while site-directed mutagenesis validates interactions with catalytic residues (e.g., Arg145) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Statistical Design of Experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, cooling rate). Process Analytical Technology (PAT) tools, like in situ FTIR, monitor reaction progression. Reproducibility improves with strict anhydrous conditions and inert atmosphere (N₂/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.